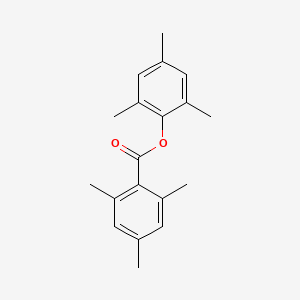

Mesityl 2,4,6-trimethylbenzoate

Descripción general

Descripción

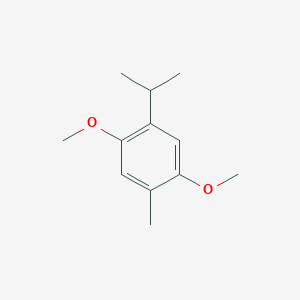

Mesityl 2,4,6-trimethylbenzoate, also known as mesitylene-2,4,6-tricarboxylate or mesitylbenzoate, is a chemical compound with the molecular formula C19H22O2 . It is an ester, which is formed by the reaction of mesitylene (1,3,5-trimethylbenzene) with methanol and benzoic acid.

Synthesis Analysis

The synthesis of Mesityl 2,4,6-trimethylbenzoate involves the reaction of mesitylene (1,3,5-trimethylbenzene) with methanol and benzoic acid. The synthesis reference can be found in The Journal of Organic Chemistry, 49, p. 1712, 1984 .Molecular Structure Analysis

The molecular formula of Mesityl 2,4,6-trimethylbenzoate is C19H22O2 . The average mass is 282.377 Da and the monoisotopic mass is 282.161987 Da .Relevant Papers One relevant paper is “Mesitylated trityl radicals, a platform for doublet emission: symmetry breaking, charge-transfer states and conjugated polymers” published in Nature Communications . The paper reports a defect-free synthetic methodology via mesityl substitution at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical. These materials reveal a number of novel optoelectronic properties .

Aplicaciones Científicas De Investigación

Luminescent Materials

Mesityl 2,4,6-trimethylbenzoate (MTMB) has garnered attention in the field of luminescent materials. Here’s why:

Doublet Emission: MTMB, when mesitylated at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical, shows strongly enhanced photoluminescence due to symmetry breaking in the excited state. This defect-free synthetic methodology allows for efficient doublet emission, which is advantageous for optoelectronic devices .

Covalent Attachment: Covalently attaching carbazole to the mesitylated radical results in very high photoluminescence yield. Films containing this modified radical show excellent performance in light-emitting diodes (LEDs) with a maximum external quantum efficiency at 689 nm .

Organic Radical Emitters

MTMB belongs to the class of organic radical molecules, which have unique properties:

Fast Emission Process: MTMB benefits from fast emission processes with nanosecond timescales, reducing exciton quenching in electroluminescent applications .

Donor–Acceptor Systems

MTMB has been employed in donor-radical acceptor systems:

- Efficient Doublet Emitters : Combining MTMB (as a donor) with suitable radical acceptors results in efficient doublet emitters. These systems find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Fluorescent Probes

MTMB derivatives can serve as fluorescent probes:

Propiedades

IUPAC Name |

(2,4,6-trimethylphenyl) 2,4,6-trimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-11-7-13(3)17(14(4)8-11)19(20)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWKUOSTOPFSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OC2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343510 | |

| Record name | Mesityl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesityl 2,4,6-trimethylbenzoate | |

CAS RN |

1504-38-7 | |

| Record name | Mesityl 2,4,6-trimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B3047880.png)

![2,5-Pyrrolidinedione, 1,1'-[dithiobis[(1-oxo-11,1-undecanediyl)oxy]]bis-](/img/structure/B3047883.png)

![1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide](/img/structure/B3047887.png)